molecular formula C18H24Cl2N2O.HCl B1662559 cis-3,4-Dichloro-N-methyl-N-(2-(1-pyrrolidinyl)cyclohexyl)benzamide monohydrochloride CAS No. 112465-94-8

cis-3,4-Dichloro-N-methyl-N-(2-(1-pyrrolidinyl)cyclohexyl)benzamide monohydrochloride

Número de catálogo B1662559
Número CAS: 112465-94-8
Peso molecular: 391.8 g/mol
Clave InChI: WFUASZXAHZXJMX-PPPUBMIESA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

“Cis-3,4-Dichloro-N-methyl-N-(2-(1-pyrrolidinyl)cyclohexyl)benzamide monohydrochloride” is a chemical compound used in various scientific research applications due to its unique properties and structure. It is also known as U-54494A and is being developed as a novel anticonvulsant/antiseizure agent .


Chemical Reactions Analysis

The compound undergoes extensive intestinal and hepatic first-pass metabolism when orally administered . The plasma concentrations of the four known metabolites of U-54494A were apparently higher for the oral and intraportal routes compared to that after intravenous administration .

Aplicaciones Científicas De Investigación

Methods of Application

A study utilized a multiple cannulated rat model to investigate the first-pass metabolism of orally administered U-54494A. The rats received doses via oral, intraportal, and intravenous routes, with blood samples collected over a 6-hour period .

Results

The oral bioavailability of U-54494A was found to be low at 4.5 ± 1.1%, attributed to extensive intestinal and hepatic first-pass metabolism. The study provided insights into the metabolic pathways and potential therapeutic applications of the compound .

Methods of Application: Research involved administering the compound to animal models and observing the analgesic effects, mediated by opioid receptors .

Results: The compound exhibited analgesic actions in various assays, indicating its potential use in pain relief and the study of opioid receptor-mediated pathways .

Methods of Application: High-performance liquid chromatography was used to quantify the compound and its metabolites in plasma, providing a methodological framework for biochemical analysis .

Results: The analysis of metabolites aids in the understanding of the compound’s bioactivity and its potential biochemical applications .

Methods of Application: The compound’s pharmacokinetics and pharmacodynamics are analyzed through various in vitro and in vivo assays to determine its efficacy and safety profile .

Methods of Application

A study utilized a multiple cannulated rat model to investigate the first-pass metabolism of orally administered U-54494A. The rats received doses via oral, intraportal, and intravenous routes, with blood samples collected over a 6-hour period .

Results

The oral bioavailability of U-54494A was found to be low at 4.5 ± 1.1%, attributed to extensive intestinal and hepatic first-pass metabolism. The study provided insights into the metabolic pathways and potential therapeutic applications of the compound .

Methods of Application: Research involved administering the compound to animal models and observing the analgesic effects, mediated by opioid receptors .

Results: The compound exhibited analgesic actions in various assays, indicating its potential use in pain relief and the study of opioid receptor-mediated pathways .

Methods of Application: High-performance liquid chromatography was used to quantify the compound and its metabolites in plasma, providing a methodological framework for biochemical analysis .

Results: The analysis of metabolites aids in the understanding of the compound’s bioactivity and its potential biochemical applications .

Methods of Application: The compound’s pharmacokinetics and pharmacodynamics are analyzed through various in vitro and in vivo assays to determine its efficacy and safety profile .

Results

Methods of Application: HPLC is employed to separate, identify, and quantify each component in a mixture, where this compound can serve as a calibration standard .

Results: The precise quantification of this compound and its metabolites in plasma provides essential data for pharmacokinetic and toxicological studies .

Methods of Application: Experiments often involve observing the binding affinity of the compound to various receptors or enzymes within a biological system .

Results: These studies help in elucidating the molecular mechanisms of action of the compound and its potential therapeutic targets .

Methods of Application: Animal trials are conducted to assess the efficacy and safety of the compound in treating conditions such as pain or seizures in veterinary subjects .

Results: The outcomes can lead to the development of new veterinary drugs that leverage the compound’s pharmacological properties .

Methods of Application: This includes investigating the metabolic pathways, identifying metabolites, and studying the compound’s pharmacokinetics .

Results: Such research provides insights into the compound’s longevity, bioavailability, and potential interactions with other substances .

Methods of Application: Techniques like mass spectrometry and HPLC are used to detect and identify trace amounts of the compound .

Results: The findings can be crucial in forensic investigations, helping to establish links between evidence and criminal activity .

Methods of Application: Assays are conducted to determine the compound’s stability in various environmental conditions and its effects on wildlife .

Results: The data gathered aids in assessing the environmental risks associated with the compound and developing strategies for its safe disposal .

Propiedades

IUPAC Name

3,4-dichloro-N-methyl-N-[(1R,2S)-2-pyrrolidin-1-ylcyclohexyl]benzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24Cl2N2O.ClH/c1-21(18(23)13-8-9-14(19)15(20)12-13)16-6-2-3-7-17(16)22-10-4-5-11-22;/h8-9,12,16-17H,2-7,10-11H2,1H3;1H/t16-,17+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFUASZXAHZXJMX-PPPUBMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1N2CCCC2)C(=O)C3=CC(=C(C=C3)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN([C@@H]1CCCC[C@@H]1N2CCCC2)C(=O)C3=CC(=C(C=C3)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25Cl3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90920763
Record name 3,4-Dichloro-N-methyl-N-[2-(pyrrolidin-1-yl)cyclohexyl]benzamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90920763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-3,4-Dichloro-N-methyl-N-(2-(1-pyrrolidinyl)cyclohexyl)benzamide monohydrochloride

CAS RN

112465-94-8
Record name U 54494A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112465948
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4-Dichloro-N-methyl-N-[2-(pyrrolidin-1-yl)cyclohexyl]benzamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90920763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name U-54494A HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2BZ8ZBR9LF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
cis-3,4-Dichloro-N-methyl-N-(2-(1-pyrrolidinyl)cyclohexyl)benzamide monohydrochloride
Reactant of Route 2
Reactant of Route 2
cis-3,4-Dichloro-N-methyl-N-(2-(1-pyrrolidinyl)cyclohexyl)benzamide monohydrochloride
Reactant of Route 3
Reactant of Route 3
cis-3,4-Dichloro-N-methyl-N-(2-(1-pyrrolidinyl)cyclohexyl)benzamide monohydrochloride
Reactant of Route 4
cis-3,4-Dichloro-N-methyl-N-(2-(1-pyrrolidinyl)cyclohexyl)benzamide monohydrochloride
Reactant of Route 5
cis-3,4-Dichloro-N-methyl-N-(2-(1-pyrrolidinyl)cyclohexyl)benzamide monohydrochloride
Reactant of Route 6
Reactant of Route 6
cis-3,4-Dichloro-N-methyl-N-(2-(1-pyrrolidinyl)cyclohexyl)benzamide monohydrochloride

Citations

For This Compound
3
Citations
WZ Zhong, MG Williams, KJ Cook… - Pharmaceutical …, 1994 - Springer
A multiple cannulated rat model was utilized to investigate the relative contribution of the gut and liver as sites of first-pass metabolism of orally administered U-54494 A, an …
Number of citations: 6 link.springer.com
WZ Zhong, MG Williams, MR Schuette… - Enantiomer, 1996 - europepmc.org
U-54494A, a racemic mixture of two enantiomers, is being developed in racemic form as an anticonvulsant drug candidate. A comparative pharmacokinetic study with intravenous and …
Number of citations: 3 europepmc.org
VH Sethy, GP Sage - Neuropharmacology, 1992 - Elsevier
The effect of (U-54494A) cis-3,4-dichloro-N-methyl-N-[2-(1-Pyrrolidinyl)-cyclohexyl] benzamide monohydrochloride, an excitatory amino acid antagonist, on N- methyl- d -aspartic acid (…
Number of citations: 7 www.sciencedirect.com

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.